H-Glu-Ala-pNA
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Overview
Description
H-Glu-Ala-pNA, also known as L-Glutamic acid γ-(4-nitroanilide), is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its role in chromogenic assays where it releases p-nitroaniline, a yellow-colored compound, upon enzymatic cleavage. This property makes it valuable in detecting and quantifying enzymatic activities, especially in the context of endotoxin detection and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Ala-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic cleavage of the peptide bond releases p-nitroaniline.
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Major Products
The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
Scientific Research Applications
H-Glu-Ala-pNA is widely used in scientific research, including:
Biochemistry: As a substrate in chromogenic assays to measure enzyme activity.
Medicine: In diagnostic kits for detecting endotoxins and other pathogens.
Pharmaceuticals: In drug development to screen for enzyme inhibitors.
Industrial Applications: In quality control processes for detecting contaminants in biological products
Mechanism of Action
The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: Another peptide substrate used in similar assays.
H-Glu(Ala-Gly-pNA)-OH: A variant with glycine instead of alanine
Uniqueness
H-Glu-Ala-pNA is unique due to its specific cleavage by certain proteases, making it highly selective for particular enzymatic activities. Its ability to release a chromogenic product (p-nitroaniline) upon cleavage is a distinct feature that facilitates easy detection and quantification .
Properties
Molecular Formula |
C14H18N4O6 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1 |
InChI Key |
OGPGCXZGMQGPHC-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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